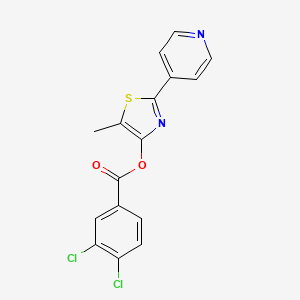

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate, commonly known as MPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTC belongs to the family of thiazole derivatives that possess a broad range of biological activities.

Aplicaciones Científicas De Investigación

Thiazole Biosynthetic Enzyme Structure

The study on the structure of the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana provides insights into thiazole biosynthesis in eukaryotes. The enzyme is involved in the synthesis of thiamin pyrophosphate, essential for ATP production in organisms. This research highlights the enzyme's structure and suggests its role in the intermediate stages of thiazole biosynthesis, offering potential avenues for biochemical and pharmacological studies (Godoi et al., 2006).

Scaffold for Highly Functionalised Isoxazoles

Another study outlines the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as a scaffold for creating highly functionalized isoxazole derivatives. This approach indicates the versatility of pyridinyl-thiazole compounds in synthesizing complex molecules, potentially useful in medicinal chemistry and material science (Ruano, Fajardo, & Martín, 2005).

Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines

Research on activated 2-methylidene-1,3-thiazolidin-4-ones presents a synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives. The study demonstrates the potential of thiazole compounds in constructing complex structures, which could have applications in developing novel therapeutic agents or materials (Litvinchuk et al., 2021).

Microwave-assisted Synthesis of Thiazolidin-4-ones

A study employing microwave irradiation for the synthesis of thiazolidin-4-ones showcases an efficient method for creating thiazole derivatives. This technique could streamline the production of compounds with potential pharmacological properties, emphasizing the role of thiazole structures in drug development (Al-Zaydi, 2010).

Antimicrobial Activity of Thiazole Derivatives

The synthesis and evaluation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives for their antimicrobial activity highlight the potential of thiazole derivatives as antimicrobial agents. Some compounds exhibited significant activity against A. baumannii and M. tuberculosis, suggesting that thiazole compounds could be further explored for antimicrobial drug development (Nural et al., 2018).

Propiedades

IUPAC Name |

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)11-2-3-12(17)13(18)8-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCYBWNZKUWPGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)

![N-benzyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847862.png)

![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2847865.png)

![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)

![4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide](/img/structure/B2847869.png)

![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)

![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)

![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)